Isodecyl 7-methyloctanoate Isodecyl 7-methyloctanoate
Brand Name: Vulcanchem
CAS No.: 94248-77-8
VCID: VC4021852
InChI: InChI=1S/C19H38O2/c1-17(2)13-9-6-5-7-12-16-21-19(20)15-11-8-10-14-18(3)4/h17-18H,5-16H2,1-4H3
SMILES: CC(C)CCCCCCCOC(=O)CCCCCC(C)C
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol

Isodecyl 7-methyloctanoate

CAS No.: 94248-77-8

Cat. No.: VC4021852

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Isodecyl 7-methyloctanoate - 94248-77-8

Specification

CAS No. 94248-77-8
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
IUPAC Name 8-methylnonyl 7-methyloctanoate
Standard InChI InChI=1S/C19H38O2/c1-17(2)13-9-6-5-7-12-16-21-19(20)15-11-8-10-14-18(3)4/h17-18H,5-16H2,1-4H3
Standard InChI Key KNFLPSSGNFAMDP-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCOC(=O)CCCCCC(C)C
Canonical SMILES CC(C)CCCCCCCOC(=O)CCCCCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isodecyl 7-methyloctanoate features a branched ester structure, with the ester functional group linking a 7-methyloctanoic acid moiety to an isodecyl alcohol derivative. The IUPAC name, 8-methylnonyl 7-methyloctanoate, reflects its two methyl branches at the seventh carbon of the octanoate chain and the eighth carbon of the nonyl alcohol chain . The SMILES representation CC(C)CCCCCCCOC(=O)CCCCCC(C)C\text{CC(C)CCCCCCCOC(=O)CCCCCC(C)C} highlights its branching pattern .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number94248-77-8
Molecular FormulaC19H38O2\text{C}_{19}\text{H}_{38}\text{O}_2
Molecular Weight298.5 g/mol
Density~0.84 g/mL (estimated)
Boiling PointNot reported-
LogP7.64 (hydrophobic)

Spectral Characteristics

  • Infrared (IR) Spectroscopy: Peaks at 1738 cm1^{-1} (ester C=O stretch) and 2928–2958 cm1^{-1} (C-H stretches) .

  • Mass Spectrometry: Molecular ion peak at m/z 298.5, with fragmentation patterns consistent with branched esters .

Synthesis and Production

Malonic Ester Synthesis

Isodecyl 7-methyloctanoate can be synthesized via malonic ester synthesis, analogous to methods described for ethyl 4-methyloctanoate . This two-step process involves:

  • Alkylation of Diethyl Malonate: Reaction of 1-chloro-2-methylhexane with diethyl malonate in the presence of cesium carbonate and potassium iodide in N,N-dimethylacetamide\text{N,N-dimethylacetamide} at 130°C, yielding diethyl 2-methylhexylmalonate .

  • Krapcho Decarboxylation: Treatment of the malonate intermediate with sodium chloride and water under reflux conditions (139°C) to produce the final ester .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationCs2_2CO3_3, KI, DMAc, 130°C, 8–9 hrs42–75%
DecarboxylationNaCl, H2_2O, DMAc, 139°C, 13.5 hrs79–97%

Industrial Scalability

Large-scale production (e.g., 594 g batches) achieves yields up to 79.8% via optimized distillation . The use of hexane for phase separation and silica gel chromatography for purification ensures high purity .

Applications

Cosmetic Industry

As a non-polar ester, isodecyl 7-methyloctanoate serves as an emollient in skincare products, imparting a smooth, non-greasy texture . Its branched structure enhances spreadability and reduces tackiness compared to linear esters .

Industrial Lubricants

The compound’s thermal stability and low volatility make it suitable for anti-wear lubricants. Isodecyl derivatives are noted for reducing friction in high-stress machinery .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (optimized for MS compatibility using formic acid) effectively separates isodecyl 7-methyloctanoate . Detection at 210 nm provides sensitivity for impurity profiling .

Spectroscopic Techniques

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm ester linkage and branching .

  • GC-MS: Used for purity assessment and structural verification .

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